Potassium 4-carboxybenzenesulfonate

Perovskite photovoltaics Defect passivation Ion migration suppression

Researchers optimizing perovskite solar cells face efficiency losses from halide ion migration at grain boundaries. Potassium 4-carboxybenzenesulfonate anchors at undercoordinated Pb²⁺ sites via C=O/S=O coordination, enabling planar devices with 22.7% PCE-a 2.4% absolute gain over undoped controls (20.3%). Beyond photovoltaics, this salt directs polyaniline self-assembly toward 1D nanosheets, serves as an intercalation agent in PBT nanocomposites for enhanced dynamic mechanical properties, and enables heterometallic crystal engineering with transition metals. Available in ≥98% purity with three distinct polymorphic forms (anhydrous, monohydrate, dihydrate) depending on crystallization conditions.

Molecular Formula C7H6KO5S+
Molecular Weight 241.28 g/mol
CAS No. 5399-63-3
Cat. No. B147472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 4-carboxybenzenesulfonate
CAS5399-63-3
Synonyms4-sulfobenzoic acid
4-sulfobenzoic acid, calcium (2:1) salt
4-sulfobenzoic acid, magnesium (2:1) salt
4-sulfobenzoic acid, monoammonium salt
4-sulfobenzoic acid, monopotassium salt
4-sulfobenzoic acid, monosodium salt
4-sulfobenzoic acid, potassium salt
4-sulfobenzoic acid, sodium salt
para-sulfobenzoic acid
para-sulphobenzoic acid
Molecular FormulaC7H6KO5S+
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])S(=O)(=O)O.[K+]
InChIInChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1
InChIKeyCHOZCOOPUIGENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 4-Carboxybenzenesulfonate (CAS 5399-63-3): Basic Chemical Identity and Procurement Context


Potassium 4-carboxybenzenesulfonate (CAS 5399-63-3), also known as 4-sulfobenzoic acid monopotassium salt, is an aromatic organic salt with the molecular formula C₇H₅KO₅S and a molecular weight of 240.27 g/mol . It features a benzene ring substituted with a carboxylic acid group and a sulfonate group in the para position, present as the monopotassium salt . The compound appears as a white crystalline powder or colorless needle-like crystals, is soluble in water and ethanol but insoluble in ether, and exhibits hygroscopic properties .

Potassium 4-Carboxybenzenesulfonate: Why Sodium, Lithium, or Ammonium Counterparts Cannot Be Freely Substituted


Potassium 4-carboxybenzenesulfonate belongs to a family of alkali metal 4-sulfobenzoate salts, each sharing the same organic anion but differing in the cationic counterion. Despite their structural similarity, substitution between these salts is not straightforward. Spectroscopic investigations of alkali metal benzenesulfonates (Li, Na, K, Rb, Cs) demonstrate that the cation exerts a measurable influence on the electronic charge distribution of the aromatic ring and the vibrational signatures of the sulfonate and carboxylate moieties [1]. Furthermore, the choice of cation determines the solid-state hydration state and polymorphism—potassium 4-sulfobenzoate exists in three distinct polymorphic forms (anhydrous, monohydrate, dihydrate) whose formation depends on crystallization conditions [2]. These cation-dependent differences translate into distinct coordination behavior toward anions in crystal engineering and affect the compound's performance as an intercalating agent in polymer nanocomposite synthesis [3]. Consequently, a direct swap between sodium, lithium, or ammonium salts cannot be assumed to yield equivalent outcomes in applications where cation size, hydration propensity, or coordination geometry matters.

Potassium 4-Carboxybenzenesulfonate: Quantitative Evidence of Differential Performance versus Comparators


Perovskite Solar Cell Efficiency: 2.4% Absolute Gain versus Undoped Control Device

The incorporation of potassium 4-carboxybenzenesulfonate (designated as SAMS) as a grain boundary additive in planar perovskite solar cells produced a significant efficiency enhancement compared to the undoped control device. The SAMS-modified device achieved a power conversion efficiency of 22.7% with a fill factor of 0.84, representing an absolute increase of 2.4% over the control device (20.3%) [1]. The unencapsulated modified device exhibited only minor degradation after 1320 hours of aging at 60°C, demonstrating enhanced operational stability [1]. The performance improvement is attributed to the large-sized organic anion's ability to anchor at grain boundaries via strong coordination between C=O/S=O groups and undercoordinated Pb²⁺ or halide vacancies, effectively passivating deep-level defects and suppressing halide ion migration [1].

Perovskite photovoltaics Defect passivation Ion migration suppression

Polyaniline Nanostructure Morphology Control: 1D Nanosheets versus 2D Microplates

In the chemical synthesis of polyaniline (PANI) nanotubes, the introduction of 4-sulfobenzoic acid monopotassium salt (KSBA) fundamentally alters the morphology of the oligoaniline intermediates and, consequently, the final PANI nanostructure. In the absence of KSBA, oligoanilines self-assemble into 2D microplates. With KSBA present in the aqueous polymerization medium, the oligoanilines instead form 1D long nanosheets [1]. KSBA functions both as a pH regulator and as a morphological template, influencing the non-covalent interactions (hydrogen bonding, π-π stacking) that govern oligomer assembly [2]. This morphological transition is critical because the dimensionality and aspect ratio of PANI nanostructures directly affect their electrical conductivity, electrochemical capacitance, and processability in device fabrication.

Conducting polymers Polyaniline nanotubes Morphology control

Coordination Chemistry Differentiation: Potassium Enables Discrete Mixed-Metal Crystalline Phases Not Observed with Sodium Counterparts

Potassium 4-carboxybenzenesulfonate exhibits distinctive coordination behavior that facilitates the formation of mixed-metal crystalline architectures. Reaction of silver nitrate with potassium 4-sulfobenzoic acid in water yields two structurally distinct crystalline products: an anhydrous silver potassium 4-carboxybenzenesulfonate salt and a hydrated mixed silver potassium 4-carboxybenzenesulfonate salt dihydrate [1]. Similarly, reaction with copper(II) carbonate under acidic aqueous conditions produces two different crystalline coordination isomers [2]. This ability to form discrete, structurally characterized mixed alkali-transition metal phases arises from potassium's specific ionic radius and coordination preferences, enabling heterometallic crystal engineering strategies that cannot be replicated with sodium, lithium, or ammonium salts of the same anion. The potassium salt has also been employed for postsynthetic immobilization on zirconium-based MOF nodes via solvent-assisted ligand incorporation, demonstrating utility in creating single-ion conducting metal-organic frameworks [3].

Coordination polymers Crystal engineering Metal-organic frameworks

FT-IR and FT-Raman Spectroscopic Signatures: Cation-Dependent Vibrational Shifts Distinguished from Li, Na, Rb, and Cs Counterparts

A systematic spectroscopic investigation of benzenesulfonic acid and its complete series of alkali metal salts (Li, Na, K, Rb, Cs) revealed cation-dependent shifts in both vibrational frequencies and NMR chemical shifts. FT-IR, FT-Raman, and ¹H/¹³C NMR spectra were registered, assigned, and compared across the entire alkali metal series [1]. The study quantified the effect of each alkali metal ion on the electronic charge distribution of the benzenesulfonate aromatic system and directly compared these effects with those observed in alkali metal benzoates and benzoic acid [1]. Quantum mechanical calculations at MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels corroborated the experimental spectroscopic trends, demonstrating that potassium induces a distinct perturbation of the electron density relative to sodium or lithium [1].

Vibrational spectroscopy Electronic structure Alkali metal effect

PBT Nanocomposite Intercalation: Potassium Salt Enables Clay Exfoliation Where Other Intercalants Differ in Thermal Stability Outcomes

In the synthesis of poly(butylene terephthalate) (PBT) nanocomposites using organo-modified layered double hydroxides, 4-sulfobenzoic acid potassium salt was employed as one of three intercalating compounds tested alongside sodium dodecyl sulfate and dimethyl 5-sulfo isophthalate sodium salt [1]. The study compared thermal and dynamic mechanical properties across the three intercalant systems and against montmorillonite-type nanocomposites prepared by an analogous synthetic route [1]. While all nanocomposites exhibited better dynamic mechanical properties relative to neat PBT homopolymer, improvements in thermal stability were specifically achieved when dimethyl 5-sulfo isophthalate was used as the intercalating agent [1]. The potassium salt facilitated clay exfoliation but did not impart the same thermal stability enhancement as the dimethyl 5-sulfo isophthalate system, indicating that intercalant selection involves trade-offs between exfoliation efficiency and final composite thermal performance.

Polymer nanocomposites Clay exfoliation Poly(butylene terephthalate)

Potassium 4-Carboxybenzenesulfonate: Evidence-Backed Application Scenarios for Scientific Procurement


Grain Boundary Passivation Additive for High-Efficiency Perovskite Solar Cells

Incorporating potassium 4-carboxybenzenesulfonate into perovskite precursor solutions enables fabrication of planar perovskite solar cells with a power conversion efficiency of 22.7% (FF = 0.84), representing an absolute gain of 2.4% over undoped control devices (20.3%) [1]. The large-sized organic anion anchors at grain boundaries via C=O/S=O coordination to undercoordinated Pb²⁺, suppressing halide ion migration and passivating deep-level defects [1]. Unencapsulated modified devices maintain stability with minimal degradation after 1320 hours at 60°C, making this compound a compelling choice for photovoltaic researchers seeking reproducible, high-efficiency device performance.

Morphology-Directing Template for 1D Polyaniline Nanostructure Synthesis

In the aqueous chemical oxidative polymerization of aniline, the addition of potassium 4-carboxybenzenesulfonate (KSBA) redirects oligoaniline self-assembly from 2D microplates to 1D long nanosheets [1]. This morphological control is essential for producing high-aspect-ratio polyaniline nanotubes with enhanced electrical and electrochemical properties. The potassium salt serves a dual function as a pH regulator and a supramolecular template via non-covalent interactions (hydrogen bonding, π-π stacking) . This scenario is directly supported by experimental evidence distinguishing KSBA-containing from KSBA-free polymerization systems.

Synthesis of Heterometallic Coordination Polymers and Mixed-Metal Crystalline Phases

Potassium 4-carboxybenzenesulfonate reacts with transition metal salts such as silver nitrate and copper(II) carbonate to yield structurally distinct mixed-metal crystalline products, including anhydrous and hydrated silver potassium salts and copper coordination isomers [1]. The potassium cation's ionic radius and coordination geometry enable heterometallic crystal engineering strategies that are not accessible with sodium or ammonium 4-sulfobenzoate salts. This compound is also suitable for postsynthetic immobilization on zirconium-based MOF nodes to create single-ion conducting metal-organic frameworks , offering a defined pathway for researchers in supramolecular chemistry and MOF synthesis.

Intercalating Agent for Clay Exfoliation in Polyester Nanocomposite Synthesis

Potassium 4-carboxybenzenesulfonate functions as an effective intercalating compound for improving clay exfoliation during the in situ polymerization of poly(butylene terephthalate) (PBT) nanocomposites using organo-modified layered double hydroxides [1]. The resulting nanocomposites exhibit enhanced dynamic mechanical properties compared to neat PBT homopolymer [1]. While thermal stability improvements require alternative intercalants such as dimethyl 5-sulfo isophthalate, the potassium salt is specifically indicated for applications where exfoliation efficiency and mechanical property enhancement are the primary performance criteria.

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